

Introduction: The Strategic Importance of the Pyrimidine Core

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl pyrimidine-5-carboxylate*

Cat. No.: B183937

[Get Quote](#)

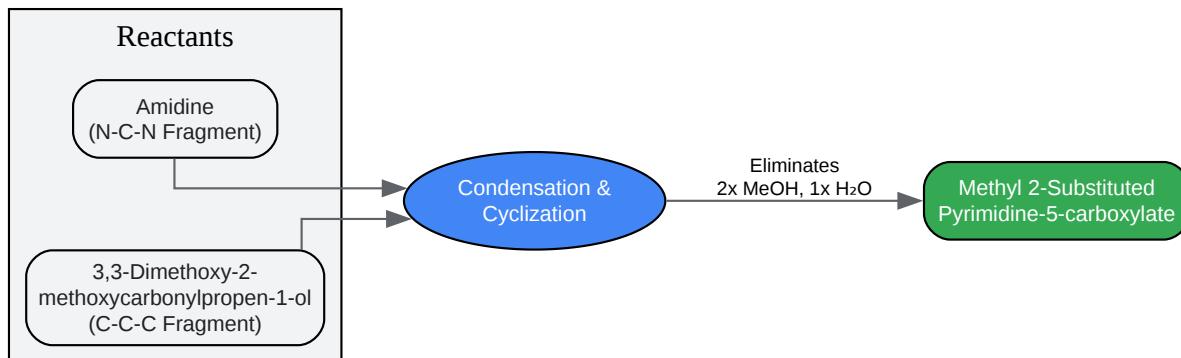
The pyrimidine ring is a cornerstone of modern medicinal chemistry and chemical biology. As an essential component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.^[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug design, frequently enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.^[2] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a versatile core for interacting with a wide array of biological targets.^[2]

Methyl pyrimidine-5-carboxylate emerges as a particularly valuable derivative. It serves not as an end-product but as a strategic intermediate, offering a stable, easily handled solid form with two key points for chemical modification: the ester at the 5-position and the aromatic nitrogen-containing ring itself. This guide will elucidate the pathways to harness its synthetic potential.

Physicochemical & Structural Data

A precise understanding of a compound's physical properties is the foundation of its effective application in the laboratory. The data below has been compiled from verified sources to ensure accuracy for experimental design.

Property	Value	Reference(s)
CAS Number	34253-01-5	[3][4]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[4]
Molecular Weight	138.12 g/mol	
Appearance	White to off-white solid/powder	[5]
Melting Point	76-81 °C	[6]
IUPAC Name	methyl pyrimidine-5-carboxylate	[4]
SMILES	COC(=O)c1cncnc1	
InChIKey	XMVNUAHPLDBEJH-UHFFFAOYSA-N	[3][4]


Synthesis Strategies: From Precursors to Product

The synthesis of **Methyl pyrimidine-5-carboxylate** can be approached from two primary directions: modification of a pre-existing pyrimidine ring or de novo construction of the ring from acyclic precursors. The choice of method depends on starting material availability, required scale, and desired purity profile.

Strategy A: De Novo Ring Construction via Condensation

The most versatile and widely employed methods for pyrimidine synthesis involve the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as an amidine. [7] A general and high-yielding approach for producing 2-substituted pyrimidine-5-carboxylates has been described, which can be adapted for the unsubstituted target compound.[8][9]

The causality behind this strategy lies in the electrophilic nature of the C-C-C fragment and the nucleophilic character of the amidine. The reaction proceeds through a series of condensation and cyclization steps, ultimately eliminating water to form the stable aromatic pyrimidine ring.

[Click to download full resolution via product page](#)

Caption: General workflow for de novo pyrimidine synthesis.[8]

Strategy B: Direct Esterification of 5-Pyrimidinecarboxylic Acid

When the corresponding carboxylic acid is readily available, direct esterification is the most straightforward route. Standard esterification conditions (e.g., methanol with a catalytic amount of strong acid like H₂SO₄) are effective. For sensitive substrates or small-scale synthesis where purification can be challenging, conversion of the acid to an acid chloride followed by reaction with methanol is a reliable alternative.

A documented method involves dissolving crude pyrimidine-5-carboxylic acid in a solvent mixture and using a Diazald apparatus, which generates diazomethane *in situ*.[10]

Causality: Diazomethane is a potent methylating agent that reacts rapidly and cleanly with carboxylic acids to form methyl esters. The only byproduct is nitrogen gas, which simplifies workup significantly. However, diazomethane is highly toxic and explosive, and this procedure should only be performed by experienced chemists in a suitable fume hood with appropriate safety precautions.

This protocol is chosen for its high yield, operational simplicity, and avoidance of highly hazardous reagents like diazomethane. It is a self-validating system because the intermediate acid chloride is highly reactive and drives the reaction to completion upon addition of methanol.

Materials:

- 5-Pyrimidinecarboxylic acid
- Thionyl chloride (SOCl_2)
- Anhydrous Methanol (MeOH)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator, magnetic stirrer, ice bath, appropriate glassware

Step-by-Step Methodology:

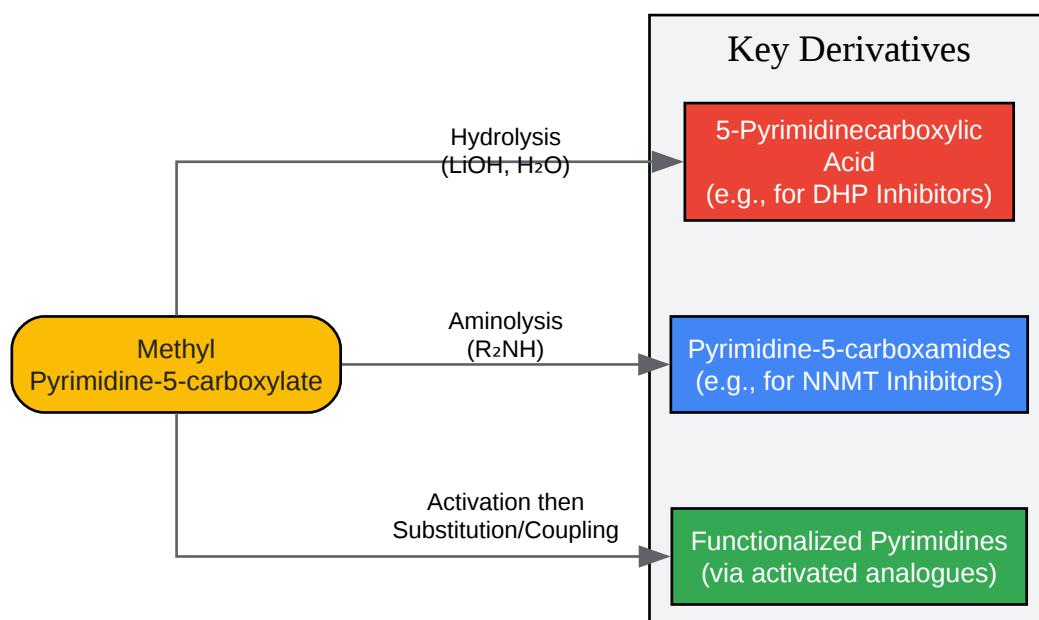
- Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 5-pyrimidinecarboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C.
 - Rationale: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides. The reaction is performed at 0 °C to control the exothermic reaction and minimize side products. Anhydrous conditions are critical as both SOCl_2 and the resulting acid chloride react with water.
- Reaction Completion: Allow the mixture to warm to room temperature and then gently reflux for 2 hours. The suspension should become a clear solution, indicating the formation of the soluble acid chloride.
 - Rationale: Refluxing provides the necessary activation energy to drive the reaction to completion. Visual confirmation of dissolution is a reliable indicator.
- Removal of Excess Reagent: Cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

- Rationale: Thionyl chloride is volatile and must be completely removed before adding the alcohol to prevent unwanted side reactions. A trap containing a sodium hydroxide solution is recommended to neutralize the corrosive vapors.
- Esterification: Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C in an ice bath. Add anhydrous methanol (3.0 eq) dropwise.
 - Rationale: The reaction of the acid chloride with methanol is highly exothermic. Dropwise addition at 0 °C maintains control. An excess of methanol ensures the reaction goes to completion.
- Workup and Purification: After stirring for 1 hour at room temperature, quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
 - Rationale: The NaHCO₃ solution neutralizes any remaining acidic species (like HCl byproduct). Multiple extractions ensure complete recovery of the product from the aqueous phase.
- Drying and Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield pure **Methyl pyrimidine-5-carboxylate**.
 - Rationale: The brine wash removes residual water, and MgSO₄ is a fast and effective drying agent. Recrystallization is a robust method for purifying crystalline solids to high purity.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides a comprehensive and self-validating "fingerprint" of the molecule.

Technique	Expected Data
¹ H NMR	Signals corresponding to the three distinct aromatic protons on the pyrimidine ring and a singlet for the methyl ester protons.[4][11]
¹³ C NMR	Resonances for the ester carbonyl carbon, the methyl carbon, and the four unique carbons of the pyrimidine ring.[12]
FT-IR	Characteristic stretches for C=O (ester), C-O, aromatic C=C and C=N bonds.[13][14]
Mass Spec.	A molecular ion peak (M ⁺) corresponding to the molecular weight of 138.12.[13]
HPLC	A single major peak indicating high purity.


Chemical Reactivity & Applications in Drug Discovery

Methyl pyrimidine-5-carboxylate is a versatile scaffold. Its reactivity can be selectively targeted at either the ester functional group or the pyrimidine ring, making it a valuable starting point for building molecular complexity.

Key Transformations and Applications:

- Ester Hydrolysis: The methyl ester can be easily hydrolyzed to 5-pyrimidinecarboxylic acid using aqueous base (e.g., LiOH, NaOH) followed by acidic workup. This carboxylic acid is a key pharmacophore in certain drug candidates, such as dihydroxypyrimidine (DHP) inhibitors of viral enzymes.[15][16]
- Amidation: The ester can be converted to a wide range of amides via direct reaction with amines (aminolysis) or by first converting to the acid chloride. Pyrimidine-5-carboxamides are being actively investigated as potent and selective inhibitors of Nicotinamide N-methyltransferase (NNMT), a therapeutic target for diabetes and metabolic disorders.[17]

- Ring Functionalization: While the unsubstituted pyrimidine ring is relatively electron-deficient and resistant to electrophilic substitution, it is susceptible to nucleophilic attack, especially if activated by an appropriate leaving group. The chloro-substituted analogue, Methyl 2-chloropyrimidine-5-carboxylate, is a prime example. The chlorine at the 2-position is readily displaced by nucleophiles (e.g., amines, thiols) or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex structures.[5][18][19]

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **Methyl pyrimidine-5-carboxylate**.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. **Methyl pyrimidine-5-carboxylate** is classified as a hazardous substance and must be handled accordingly.

GHS Hazard Profile

Category	Code	Description
Pictograms	GHS05, GHS07	Corrosion, Exclamation Mark
Signal Word	Danger	[20] [21]
Hazard Statements	H315	Causes skin irritation [4] [21]
H318		Causes serious eye damage [4] [21]
H335		May cause respiratory irritation [4] [21]
Target Organs	Respiratory System	[20]

Protocol: Safe Handling and Storage

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles that provide a complete seal around the eyes.[\[20\]](#)
- Dispensing: When weighing and transferring the solid, use techniques that minimize dust generation (e.g., weighing on creased paper, careful spatula work).
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[\[6\]](#)
- Emergency Procedures:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.
 - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[\[21\]](#)

- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[21]
- Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with soap and water.

References

- Sigma-Aldrich. **Methyl pyrimidine-5-carboxylate** 95. [URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/658406>][3]
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Reactivity of Methyl 2-chloropyrimidine-5-carboxylate. [URL: <https://www.inno-pharmchem.com/>]
- Sigma-Aldrich. **Methyl pyrimidine-5-carboxylate** 95 Safety Information. [URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/658406>][22]
- ChemicalBook. **METHYL PYRIMIDINE-5-CARBOXYLATE** synthesis. [URL: <https://www.chemicalbook.com/synthesis/34253-01-5.htm>][12]
- Stenutz. **methyl pyrimidine-5-carboxylate**. [URL: <https://www.stenutz.eu/chem/solv34253-01-5>][4]
- ChemSrc. **METHYL PYRIMIDINE-5-CARBOXYLATE** | 34253-01-5. [URL: https://www.chemsrc.com/en/cas/34253-01-5_274716.html][24]
- AstaTech. **METHYL PYRIMIDINE-5-CARBOXYLATE** CAS#: 34253-01-5. [URL: <https://www.astatechinc.com/>]
- PubChem. **Methyl pyrimidine-5-carboxylate**. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/253902>][5]
- He, T., et al. (2020). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. RSC Medicinal Chemistry. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7780004/>][17]
- Mansoura University. **SYNTHESIS OF PYRIMIDINE DERIVATIVES**. [URL: <https://www.mans.edu.eg/facphar/arabic/dept/10/10-3/10-3-1.pdf>][9]
- Santa Cruz Biotechnology. **Methyl pyrimidine-5-carboxylate** | CAS 34253-01-5. [URL: <https://www.scbt.com/>]
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. [URL: <https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2002-25767>][10]
- Royal Society of Chemistry. Supporting Information - Nanocrystalline CdS thin film... [URL: <https://www.rsc.org/suppdata/c9/nj/c9nj00445a/c9nj00445a1.pdf>][15]
- SynQuest Laboratories. **Methyl pyrimidine-5-carboxylate** Safety Data Sheet. [URL: <https://www.synquestlabs.com/sds/4H23-1-04>][23]

- Fülöp, F., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MCF-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [URL: <https://www.mdpi.com/1420-3049/27/10/3318>][16]
- Fisher Scientific.SAFETY DATA SHEET - Methyl 2-chloropyrimidine-5-carboxylate. [URL: <https://www.fishersci.com/sds?productName=MO07903ZZ&productDescription=METHYL-2-CHLOROPYRIMIDINE-5-CARBOXYLATE%2C-97%25%2C-MAYBRIDGE&vendorId=VN00033239&countryCode=US&language=en>][25]
- ResearchGate.(PDF) Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. [URL: <https://www.researchgate.net>]
- ChemWhat.Methyl 2,4-dihydroxy-6-MethylpyriMidine-5-carboxylate (CAS No. 869891-41-8) SDS. [URL: <https://www.chemwhat.com>]
- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [URL: <https://pubs.rsc.org/en/content/articlelanding/1967/j3/j39670001172>][20]
- ChemicalBook.**METHYL PYRIMIDINE-5-CARBOXYLATE**(34253-01-5) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/34253-01-5_1HNMR.htm][13]
- CNKI.Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. [URL: https://en.cnki.com.cn/Article_en/CJFDTotal-SPKX201509012.htm][28]
- Benchchem.Methyl 2-chloropyrimidine-5-carboxylate|CAS 287714-35-6. [URL: <https://www.benchchem.com/product/b1095>][21]
- Organic Chemistry Portal.Pyrimidine synthesis. [URL: <https://www.organic-chemistry.org/synthesis/heterocycles/pyrimidines.shtml>][11]
- MDPI.Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. [URL: <https://www.mdpi.com/1422-0067/24/1/409>][14]
- ACS Publications.Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. [URL: <https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00150>][19]
- MDPI.Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [URL: <https://www.mdpi.com/1424-8247/17/10/1258>][1]
- ACS Publications.Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. [URL: <https://pubs.acs.org/doi/10.1021/ja01180a049>][29]
- National Center for Biotechnology Information.Recent Advances in Pyrimidine-Based Drugs. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956244/>][2]
- ChemScene.Methyl 2-chloropyrimidine-5-carboxylate | CAS 287714-35-6. [URL: <https://www.chemscene.com>]
- National Center for Biotechnology Information.Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956244/>][2]

<https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6636040/>[31]

- Sigma-Aldrich.2-chloropyrimidine-5-carboxylic acid AldrichCPR. [URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/716180>][32]
- National Center for Biotechnology Information.Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8484964/>][33]
- MDPI.Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. [URL: <https://www.mdpi.com/2673-4133/3/3/23>][34]
- Journal of Chemical and Pharmaceutical Research.A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [URL: <https://www.jocpr.com/articles/a-green-and-efficient-hydrolysis-of-methyl-5chloropyrazine2carboxylic-acid-ester.pdf>][18]
- Indian Academy of Sciences.One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [URL: <https://www.ias.ac.in/article/fulltext/jcsc/131/06/0080>][35]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. methyl pyrimidine-5-carboxylate [stenutz.eu]
- 4. Methyl pyrimidine-5-carboxylate | C6H6N2O2 | CID 253902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [nbinfo.com](https://www.ncbi.nlm.nih.gov) [nbinfo.com]
- 6. METHYL PYRIMIDINE-5-CARBOXYLATE CAS#: 34253-01-5 [m.chemicalbook.com]
- 7. [bu.edu.eg](https://www.ncbi.nlm.nih.gov) [bu.edu.eg]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 9. Pyrimidine synthesis [organic-chemistry.org]
- 10. METHYL PYRIMIDINE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 11. METHYL PYRIMIDINE-5-CARBOXYLATE(34253-01-5) 1H NMR [m.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Methyl pyrimidine-5-carboxylate 95 34253-01-5 [sigmaaldrich.com]
- 21. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Pyrimidine Core]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183937#methyl-pyrimidine-5-carboxylate-cas-number-34253-01-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com